Product packaging for 6-Fluorobenzo[c]phenanthrene(Cat. No.:CAS No. 34236-47-0)

6-Fluorobenzo[c]phenanthrene

Cat. No.: B1201720
CAS No.: 34236-47-0
M. Wt: 246.3 g/mol
InChI Key: QKRKHBQSMCWOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorobenzo[c]phenanthrene (CAS 34236-47-0) is a regiospecifically fluorinated polycyclic aromatic hydrocarbon (PAH) of significant interest in chemical carcinogenesis and metabolic studies . This compound serves as a critical tool for researchers investigating how fluorine substitution alters the metabolic activation and biological activity of PAHs . Studies have demonstrated that the 6-fluoro substituent profoundly changes the metabolic pathway of benzo[c]phenanthrene by blocking oxidation at the adjacent 5,6-double bond (the K-region) and inhibiting the hydration of the 7,8-oxide by epoxide hydrolase . This metabolic shift leads to an almost 2.5-fold increase in the formation of putative proximate carcinogens, specifically bay-region dihydrodiols, when metabolized by liver microsomes from induced rats, which correlates with its observed 4-fold higher tumorigenicity compared to the non-fluorinated parent compound . This makes this compound an invaluable model compound for structure-activity relationship (SAR) studies aimed at understanding the enhancement of PAH carcinogenicity . It is supplied for research applications only, strictly for use in laboratory investigations. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11F B1201720 6-Fluorobenzo[c]phenanthrene CAS No. 34236-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34236-47-0

Molecular Formula

C18H11F

Molecular Weight

246.3 g/mol

IUPAC Name

6-fluorobenzo[c]phenanthrene

InChI

InChI=1S/C18H11F/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H

InChI Key

QKRKHBQSMCWOJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3F

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3F

Synonyms

6-fluorobenzo(c)phenanthrene

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluorobenzo C Phenanthrene

Strategies for Regiospecific Fluorine Introduction into the Benzo[c]phenanthrene (B127203) Framework

The regiospecific synthesis of 6-Fluorobenzo[c]phenanthrene is predominantly achieved through a modular approach that involves the construction of a fluorinated precursor, which is then cyclized to form the final phenanthrene (B1679779) core. This strategy allows for precise control over the position of the fluorine atom.

Oxidative Photocyclization Approaches

Oxidative photocyclization is a key and widely employed method for the synthesis of this compound. This reaction typically involves the irradiation of a 1,2-diarylfluoroethene precursor in the presence of an oxidizing agent. The general mechanism proceeds through a photochemically induced 6π-electrocyclization of the cis-isomer of the diarylalkene to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene system.

A modular synthesis has been described where 1,2-diarylfluoroethenes are first prepared and then converted to the target compound. For instance, the photocyclization of the appropriate β-fluoronaphthyl styrene (B11656) derivative has been successfully used to produce this compound. researchgate.net The presence of an additional fused ring in the precursor, as in a naphthyl group, facilitates the photocyclization process. researchgate.net This reaction is often carried out in a solvent like benzene (B151609) with a catalytic amount of iodine, which acts as the oxidizing agent in the presence of air. researchgate.net

Julia–Kocienski Olefination in Fluoro-PAH Synthesis

The Julia-Kocienski olefination has emerged as a powerful and versatile tool for the synthesis of the 1,2-diarylfluoroethene precursors required for the photocyclization step. researchgate.netnih.gov This reaction allows for the modular assembly of these fluorinated alkenes with good control over stereochemistry. rsc.org

In this approach, a fluorinated sulfone, often a fluoro(aryl)methyl 1,3-benzothiazol-2-yl (BT) sulfone, is deprotonated with a base to form a carbanion. This carbanion then reacts with an appropriate aryl aldehyde (e.g., 2-naphthaldehyde) to form a β-alkoxy sulfone intermediate. This intermediate subsequently eliminates to form the desired monofluoro diarylethylene. researchgate.net The yields for this olefination step are generally high, often ranging from 70% to 99%. researchgate.netnih.gov The choice of the sulfone reagent and reaction conditions can influence the stereoselectivity of the resulting alkene. rsc.org

Palladium-Catalyzed Cyclization and Other Transition Metal-Mediated Routes

While palladium-catalyzed reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds and the construction of complex aromatic systems, specific examples of their application for the direct cyclization to form this compound are not prominently detailed in the reviewed literature. General methods for phenanthrene synthesis using palladium catalysis, such as intramolecular C-H activation or cross-coupling reactions followed by annulation, have been developed. These routes offer potential alternatives to photochemical methods. For instance, palladium-catalyzed domino reactions involving C-H activation have been shown to be effective for constructing the phenanthrene skeleton from appropriately substituted precursors. However, the application of these methods to the synthesis of the specific target compound, this compound, remains an area for further exploration.

Precursor Design and Stereochemical Control in Synthesis

The successful synthesis of this compound relies heavily on the rational design of its precursors. The modular strategy combining Julia-Kocienski olefination and photocyclization allows for a high degree of flexibility in precursor design.

For the Julia-Kocienski olefination, the key precursors are a fluorinated sulfone and an aromatic aldehyde. To synthesize the precursor for this compound, a typical combination would be a fluoro(phenyl)methyl 1,3-benzothiazol-2-yl sulfone and 2-naphthaldehyde. The regiospecificity of the final product is dictated by the substitution pattern of these starting materials.

Stereochemical control during the Julia-Kocienski olefination is crucial as only the (Z)-isomer of the diarylfluoroethene can undergo photocyclization. The (E)-isomer must first isomerize to the (Z)-isomer under the reaction conditions. The stereochemical outcome of the olefination can be influenced by the choice of base, solvent, and the specific heteroaryl sulfone used. For example, the use of different bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) can lead to different E/Z ratios of the product alkene. rsc.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing the reaction conditions for both the Julia-Kocienski olefination and the subsequent oxidative photocyclization is essential for achieving high yields and purity of this compound.

For the Julia-Kocienski olefination , yields are typically high, but the reaction can be optimized by careful selection of the base and reaction temperature. The condensation of fluorinated BT-sulfones with aldehydes under basic conditions (e.g., LHMDS in THF at 0 °C) has proven effective. researchgate.net

For the oxidative photocyclization step, several factors significantly impact the yield and purity. The concentration of the diarylfluoroethene precursor is a critical parameter. It has been observed that higher dilutions of the fluoroalkene lead to a more rapid and efficient cyclization. researchgate.netnih.gov This is likely due to the suppression of competing intermolecular reactions, such as [2+2] cycloadditions, at lower concentrations. The choice of solvent and oxidant is also important. While benzene with a catalytic amount of iodine and exposure to air is a common system, other solvents and oxidizing conditions can be explored. The duration of irradiation is another factor that needs to be optimized to ensure complete conversion of the starting material without significant product decomposition. Yields for the photocyclization step to form various fluorinated PAHs, including this compound, are reported to be in the range of 66–83%. researchgate.netnih.gov

Below are interactive data tables summarizing the synthesis of this compound precursors and the final product.

Table 1: Julia-Kocienski Olefination for Diarylfluoroethene Precursors

Sulfone Precursor Aldehyde Precursor Base/Solvent Yield (%)
Fluoro(phenyl)methyl 1,3-benzothiazol-2-yl sulfone 2-Naphthaldehyde LHMDS/THF 70-99 researchgate.netnih.gov

Table 2: Oxidative Photocyclization to this compound

Diarylfluoroethene Precursor Reaction Conditions Yield (%)
1-(2-Fluoro-2-phenylethenyl)naphthalene hv, I₂ (cat.), air, Benzene (high dilution) 66-83 researchgate.netnih.gov

High Resolution Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of Molecular Conformation and Planarity

X-ray crystallography provides definitive evidence of the atomic arrangement within a crystalline solid, offering unparalleled insight into molecular conformation and intermolecular forces. nih.govamanote.comacademie-sciences.fr Studies on 6-fluorobenzo[c]phenanthrene have utilized this technique to map its structure with high precision.

Research demonstrates that the fluorine substitution at the C-6 position leads to a decrease in the nonplanarity of the benzo[c]phenanthrene (B127203) skeleton. wikipedia.org This is contrary to the effect seen in some other polycyclic aromatic hydrocarbon systems where fluorination can increase deviation from planarity. wikipedia.org The distortion in these helically-shaped molecules can be measured by the dihedral angles between the terminal aromatic rings. For this compound, the angle between rings A and D was found to be 24.3°, a decrease from the 26.7° angle in the parent compound. wikipedia.org Similarly, the angle between rings A and C decreased from 18.1° in BcPh to 16.2° in 6-F-BcPh, indicating a slight flattening of the molecule. wikipedia.org

CompoundAngle Between Rings A and DAngle Between Rings A and C
Benzo[c]phenanthrene (BcPh)26.7°18.1°
This compound 24.3°16.2°
5-Fluorobenzo[c]phenanthrene23.6°14.2°

Data sourced from Banerjee et al. (2016). wikipedia.org

In the solid state, the arrangement of this compound molecules is governed by non-covalent intermolecular forces. The molecular assemblies within the crystal structure are stabilized by a combination of π–π stacking interactions and weak C–H···F hydrogen bonds. wikipedia.org While specific quantitative data for stacking distances and hydrogen bond lengths for this compound are detailed in the supplementary materials of primary research articles, the main publications confirm their presence and importance in the crystal lattice. wikipedia.orgresearchgate.net For related compounds studied in the same context, such as 6-fluorochrysene, π–π stacking distances have been measured at approximately 3.42 Å, and C–H···F hydrogen bonds at around 2.52 Å, illustrating the nature of these stabilizing interactions. wikipedia.org

Advanced Spectroscopic Methodologies for Structural Insights

Beyond crystallography, spectroscopic methods are crucial for confirming the structure of this compound and understanding its electronic properties, both in solid and solution states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For fluoro-aromatic compounds, ¹H, ¹³C, and ¹⁹F NMR are all employed for a comprehensive characterization. researchgate.net The compound this compound has been characterized using these methods. researchgate.net

¹⁹F NMR is particularly valuable due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts, which are highly sensitive to the local electronic environment. researchgate.net This allows for clear distinction of fluorine atoms in different molecular locations. Furthermore, spin-spin coupling between fluorine and adjacent carbon (¹³C) or hydrogen (¹H) atoms provides critical connectivity information. Through-space C-F coupling can be particularly informative in distinguishing isomers of fluorinated PAHs, as its magnitude is related to the distance between the interacting nuclei. wikipedia.org While the detailed NMR spectral data (chemical shifts and coupling constants) for this compound are provided in the supporting information of the primary literature, the techniques are fundamental to confirming its regiospecific synthesis and differentiating it from its isomers. wikipedia.orgresearchgate.net

Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) spectroscopy, provides information on the functional groups and bonding within a molecule. The characterization of fluorophenanthrene derivatives routinely includes FT-IR analysis to confirm their molecular structure. researchgate.net

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence spectroscopy, reveals information about the π-conjugated electronic system. Studies on various fluorophenanthrene derivatives show strong UV absorption bands typically between 250 and 380 nm. researchgate.net Upon excitation, these compounds often exhibit strong fluorescence in the blue region of the visible spectrum, a behavior that makes them of interest for materials science applications. researchgate.net The absorption and emission wavelengths are influenced by the substitution pattern and the solvent environment. The introduction of fluorine to a PAH backbone can shift the absorption maxima to longer wavelengths compared to the unsubstituted parent molecule.

Isomeric Differentiation and Characterization of Substituted Phenanthrenes

A key challenge in the study of substituted PAHs is the unambiguous differentiation of isomers. The properties of this compound are best understood in comparison with its isomers, particularly 5-fluorobenzo[c]phenanthrene, where the fluorine atom is located in the sterically hindered "fjord" region.

The primary methods for differentiating these isomers include:

Regiospecific Synthesis: The modular synthetic routes used to create these compounds are designed to be regiospecific. wikipedia.org The choice of specific starting materials in the Julia-Kocienski olefination and subsequent photocyclization dictates whether the 5-fluoro or 6-fluoro isomer is formed, providing the first line of characterization. wikipedia.org

X-ray Crystallography: As detailed in Table 1, X-ray diffraction reveals distinct conformational differences. The degree of molecular twisting, quantified by the angles between the aromatic rings, is different for the 5-fluoro and 6-fluoro isomers, allowing for their unambiguous identification in the crystalline state. wikipedia.org

NMR Spectroscopy: NMR is a powerful technique for distinguishing isomers in solution. The chemical shift of the fluorine atom in ¹⁹F NMR and the protons and carbons in ¹H and ¹³C NMR are unique to each isomer. Notably, through-space coupling between the fluorine atom and nearby protons (H-F coupling) or carbons (C-F coupling) is a hallmark of "fjord" region fluorine atoms, such as in 5-fluorobenzo[c]phenanthrene. wikipedia.org This type of coupling would be significantly different or absent for the 6-fluoro isomer, providing a clear spectroscopic signature for differentiation.

Computational and Theoretical Investigations of 6 Fluorobenzo C Phenanthrene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 6-Fluorobenzo[c]phenanthrene, these methods elucidate how a single fluorine atom can modulate the electronic landscape and energetics of the parent benzo[c]phenanthrene (B127203) molecule.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aimspress.comsemanticscholar.org It is widely employed to determine optimized molecular geometries and analyze the distribution and energy of molecular orbitals.

Theoretical and X-ray crystallographic studies have shown that the substitution of a fluorine atom at the 6-position of benzo[c]phenanthrene influences its molecular geometry. Unlike many PAHs, benzo[c]phenanthrene is inherently non-planar due to steric hindrance in its "fjord region" between the hydrogen atoms at the C1 and C12 positions. Computational and experimental data indicate that the introduction of the fluorine atom at the 6-position leads to a decrease in this non-planarity when compared to the parent benzo[c]phenanthrene (BcPh). nih.govidexlab.comresearchgate.net This structural alteration is quantified by the dihedral angles between the aromatic rings. For instance, the angle between the terminal rings A and D, which defines the fjord region, is reduced in this compound, indicating a slight flattening of the molecule. nih.gov

ParameterBenzo[c]phenanthrene (BcPh)This compound
Angle between Rings A and D 26.7°24.3°
Angle between Rings A and C 18.1°16.2°
Data sourced from crystallographic analysis, demonstrating the decreased non-planarity in the fluorinated compound. nih.gov

DFT calculations also provide insights into the electronic distribution. The high electronegativity of the fluorine atom induces changes in the charge distribution across the aromatic system. researchgate.netnih.gov This can influence intermolecular interactions, such as C-H···F contacts, which have been observed in the crystal structures of other fluorinated PAHs. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the excited-state properties of molecules, such as their optical absorption spectra. researchgate.netfaccts.decsic.es The method calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of absorption bands. rsc.orgsiesta-project.org

For fluorinated PAHs, TD-DFT calculations can predict how fluorine substitution affects the UV-Vis absorption spectra. mdpi.com The introduction of a substituent can shift the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths and alter their intensities. These changes are a direct consequence of the substituent's effect on the molecule's frontier molecular orbitals (HOMO and LUMO) and the energies of the electronic transitions between them. While specific TD-DFT spectra for this compound are not extensively documented in the cited literature, the methodology is standard for predicting how the electronic perturbations caused by the fluorine atom would manifest in its optical properties compared to the parent compound. researchgate.netmdpi.com

HOMO-LUMO Gap Analysis and Reactivity Indices

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity and kinetic stability of a molecule. physchemres.org The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.netwuxiapptec.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a more quantitative picture of reactivity. physchemres.orgconicet.gov.ar

Reactivity IndexFormulaDescription
Ionization Potential (IP) IP ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (IP + EA) / 2A measure of the power of an atom or group to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2Measures resistance to change in electron distribution. It is half the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.
These global reactivity indices are derived from HOMO and LUMO energies to quantify molecular reactivity. conicet.gov.ar

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. actapress.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions in condensed phases. rsc.org

For semi-rigid molecules like this compound, MD simulations can explore the accessible conformational space, particularly the dynamics of the non-planar fjord region. Simulations can reveal how the molecule vibrates and flexes at finite temperatures. Furthermore, MD simulations are invaluable for studying intermolecular interactions in a solid or liquid state. rsc.orgacs.org They can model how multiple molecules of this compound would pack together, revealing the nature and strength of π–π stacking and other non-covalent interactions, such as the C-H···F hydrogen bonds that are often significant in the crystal packing of fluorinated aromatics. nih.govbeilstein-journals.org While specific MD studies on this compound are not detailed in the provided sources, this methodology is crucial for understanding its behavior in bulk and its interactions with other molecules, such as solvent or biological macromolecules. arxiv.orgnih.gov

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the metabolic activation of PAHs. acs.orgresearchgate.net Experimental studies have shown that the 6-fluoro substituent on benzo[c]phenanthrene significantly alters its oxidative metabolism by cytochrome P-450 enzymes. nih.govnih.gov

The fluorine atom at the K-region (the 5,6-double bond) effectively blocks metabolic oxidation at that site. nih.gov Consequently, metabolism is redirected to other parts of the molecule. The major metabolite formed is the K-region 7,8-oxide. nih.govnih.gov Furthermore, the fluorine substituent inhibits the enzymatic hydration of this 7,8-oxide into a dihydrodiol. nih.gov This redirection of metabolism leads to an increased formation of benzo-ring dihydrodiols, which are precursors to highly reactive bay-region diol epoxides, the ultimate carcinogenic species for many PAHs. nih.gov

Computational modeling, using methods like DFT, can provide mechanistic insights into these experimental observations. By calculating the energies of intermediates and transition states for various possible reaction pathways, researchers can determine the most likely metabolic routes. researchgate.net For example, computational studies on related PAHs have investigated the stability of carbocations formed from the opening of epoxide rings, a key step in their carcinogenic activation. nih.govresearchgate.netnih.gov Such models can explain why certain metabolic pathways are favored or blocked. For this compound, computational modeling could be used to:

Calculate the activation energy for epoxidation at different positions to show why the 7,8-position is favored when the 5,6-position is blocked.

Model the interaction of the 7,8-oxide with the active site of epoxide hydrolase to explain the observed inhibition of hydration.

Analyze the stability of the various possible diol epoxide isomers to predict which ultimate carcinogens are most likely to form.

These computational approaches provide a molecular-level rationale for the observed metabolic profiles and the influence of the fluoro-substituent on the biological activity of benzo[c]phenanthrene.

Applications in Advanced Materials Science

Integration into Organic Electronic and Optoelectronic Devices

Fluorinated PAHs are attracting considerable attention in the field of organic electronics. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the parent PAH, which is beneficial for tuning charge injection and transport properties and can enhance the stability of the material against oxidation.

Performance in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While specific performance data for 6-Fluorobenzo[c]phenanthrene in OLEDs and OFETs is not extensively documented, the broader class of phenanthrene-based materials has demonstrated significant potential. Phenanthrene (B1679779) cores are utilized in deep-blue fluorescent emitters for high-performance OLEDs, valued for their good carrier transport and high energy bandgap. The introduction of fluorine is a known strategy to fine-tune emission colors and improve device stability.

In the realm of OFETs, phenanthrene-conjugated N-heteroacenes have been developed as air-stable, solution-processable n-type semiconductors. These materials have achieved charge carrier mobilities suitable for electronic applications. The fluorination of the aromatic core is a common strategy aimed at modifying molecular packing and improving electron transport characteristics, which are crucial for high-performance n-type OFETs.

Role in Organic Solar Cells and Photovoltaic Applications

In organic photovoltaics (OPVs), fluorination of donor or acceptor molecules is a widely adopted strategy to enhance power conversion efficiency (PCE). Introducing fluorine atoms can deepen the HOMO level of the donor polymer, leading to a higher open-circuit voltage (Voc). Furthermore, fluorination can influence the morphology of the bulk heterojunction, promoting more favorable phase separation for efficient charge generation and collection.

Studies on fluorinated organic molecules have shown they can possess good electron injection ability due to fluorine's electronegative properties, which can increase charge transfer and enhance the efficiency of dye-sensitized solar cells (DSSCs). While direct application of this compound is not widely reported, its parent PAH, phenanthrene, has been used as a solid additive in PM6:Y6-based organic solar cells, helping to achieve efficiencies of over 19%. This highlights the potential of the core aromatic structure in optimizing photovoltaic performance.

Contributions to Energy Storage Materials

One of the most promising applications of fluorinated PAHs like this compound is as precursors for fluorine-doped carbon materials used in high-performance batteries, particularly for sodium-ion batteries (SIBs).

F-Doping in Carbon Materials for Battery Applications

Fluorinated PAHs can be pyrolyzed to produce hard carbons where fluorine atoms are incorporated into the carbon matrix. This "F-doping" creates a material with significantly enhanced electrochemical properties compared to undoped carbons. Research has shown that initiating fluorine chemistry in carbon derived from PAHs can lead to anode materials with exceptionally high capacities. researchgate.netnih.gov For instance, F-doped hard carbons derived from various precursors have demonstrated superior specific capacity, rate performance, and cycling stability in SIBs. researchgate.netrsc.org One study on F-doped carbon derived from PAHs reported a superhigh reversible capacity of 450 mAh g⁻¹, far exceeding most conventional carbon anodes for SIBs. researchgate.netnih.gov

Below is a table summarizing the performance of various F-doped carbon anode materials.

Precursor SourceBattery TypeCapacityCurrent DensityCycling StabilityCitation
Polycyclic Aromatic HydrocarbonsSIB450 mAh g⁻¹0.05 A g⁻¹- researchgate.netnih.gov
Wheat StrawSIB295 mAh g⁻¹1.0 A g⁻¹- researchgate.netrsc.org
Lotus PetiolesSIB230 mAh g⁻¹50 mA g⁻¹99.1% retention after 200 cycles acs.org
General Hard CarbonSIB343 mAh g⁻¹50 mA g⁻¹95.8% retention after 100 cycles researchgate.net
PVDFLIB735 mAh g⁻¹-91.3% retention after 100 cycles researchgate.net
PVDFSIB269 mAh g⁻¹-97.5% retention after 100 cycles researchgate.net

Mechanisms of Ion Storage in Fluorinated Aromatic Carbon Frameworks

The performance enhancement in F-doped carbons is attributed to several key mechanisms:

Modified Structure : F-doping treatment expands the interlayer distance within the carbon structure and creates defects in the graphitic framework. researchgate.netresearchgate.net This provides more active sites for Na⁺ storage and facilitates easier ion insertion and extraction. acs.org

Enhanced Kinetics : The presence of fluorine lowers the energy barrier for sodium ion insertion and extraction, promoting faster diffusion and better rate capability. acs.org The electrically conductive semi-ionic C-F bonds formed during the process can also facilitate electron transport through the electrode. researchgate.net

Novel Storage Modes : Theoretical calculations suggest that F-doping enables new sodium storage mechanisms. Instead of a single ion at each host site, sodium can be accommodated in the form of a "cluster," which dramatically increases the storage capacity. researchgate.netnih.gov

Improved Interfacial Stability : In some applications, F-doped carbon coatings can improve the stability of the solid electrolyte interphase (SEI) film, leading to better long-term cycling performance.

Supramolecular Chemistry and Self-Assembly of Fluoro-PAHs

The introduction of fluorine onto a PAH framework significantly influences its intermolecular interactions and self-assembly behavior. The high polarity of the C-F bond and the potential for non-covalent interactions like hydrogen bonding and dipole-dipole interactions can be used to direct the formation of highly ordered supramolecular structures. nih.gov

Studies on pinpoint-fluorinated PAHs have revealed that the fluorine atom can cause deviations from planarity or, conversely, induce a remarkable flattening of the molecule depending on its position. researchgate.net This structural influence, combined with altered electronic properties, can be harnessed to control molecular packing in the solid state. For example, research on fluorinated cyclohexane (B81311) derivatives has shown that their large dipole moments can drive self-assembly into nanofibers with well-defined structures. nih.gov This principle extends to fluoro-aromatic systems, where interactions involving the C-F bond can be used to tune the self-assembly of small molecules into functional nano- and microstructures, a key goal in the development of materials for organic electronics and photonics. researchgate.net

Mechanistic Studies of Biological Interactions and Biotransformation

Enzymatic Biotransformation Pathways by Cytochrome P-450 Systems

The metabolic activation of PAHs is a critical step in their mechanism of action. This process is primarily mediated by the cytochrome P-450 (P450) enzyme superfamily, which catalyzes regio- and stereoselective oxidation reactions. mdpi.com Studies on 6-FB[c]Ph using liver microsomes from rats have shown that its rate of metabolism is comparable to or even greater than that of its parent compound, benzo[c]phenanthrene (B127203) (B[c]Ph). nih.gov

The metabolic rates of 6-FB[c]Ph vary depending on the induction state of the P450 enzymes. For instance, liver microsomes from untreated (control), phenobarbital-treated, and 3-methylcholanthrene-treated rats metabolize 6-FB[c]Ph at rates of 3.5, 1.5, and 7.7 nmol of products per nmol of cytochrome P-450 per minute, respectively. nih.gov In comparison, the metabolic rates for B[c]Ph under the same conditions were 2.9, 1.6, and 5.5 nmol/nmol P-450/min, respectively. nih.gov

The fluorine atom at the 6-position exerts a profound directing effect on the regioselectivity of P450-catalyzed oxidation. nih.gov In the metabolism of the parent compound, B[c]Ph, the major metabolite is the K-region 5,6-dihydrodiol. nih.gov However, for 6-FB[c]Ph, the 6-fluoro substituent effectively blocks oxidation at the adjacent 5,6-double bond. nih.gov This blockage redirects the metabolic activity, resulting in the K-region 7,8-oxide becoming the major metabolite. nih.gov This 7,8-oxide is relatively stable and undergoes a slow rearrangement to an oxepin. nih.gov

Furthermore, the fluorine substitution influences the formation of other key metabolites. When liver microsomes from rats treated with 3-methylcholanthrene (B14862) (an inducer of specific P450 isozymes) are used, there is a nearly 2.5-fold increase in the formation of benzo-ring dihydrodiols, which are considered putative proximate carcinogens. nih.gov This increase is not significantly observed with microsomes from control or phenobarbital-treated rats. nih.gov Specifically, liver microsomes from control rats produced almost three times more 3,4-dihydrodiol than the isosteric 9,10-dihydrodiol. nih.gov

Metabolic Profile of 6-FB[c]Ph vs. B[c]Ph
CompoundMajor MetaboliteEffect of 3-MC Induction
Benzo[c]phenanthrene (B[c]Ph)K-region 5,6-dihydrodiolN/A
6-Fluorobenzo[c]phenanthrene (6-FB[c]Ph)K-region 7,8-oxide~2.5-fold increase in benzo-ring dihydrodiols

The metabolism of 6-FB[c]Ph proceeds with a high degree of stereoselectivity. Analysis of the dihydrodiol metabolites formed by three different rat liver microsomal preparations (control, phenobarbital-induced, and 3-methylcholanthrene-induced) shows a consistent stereochemical preference. nih.gov The predominantly formed enantiomers are the (R,R)-enantiomers for both the 3,4- and 9,10-dihydrodiols. nih.gov For the 7,8-dihydrodiol, the (S,S)-enantiomer is the major product. nih.gov

A significant finding is the reversal of stereoselectivity in the formation of the K-region oxide compared to B[c]Ph. nih.gov While cytochrome P-450c predominantly forms the (5R,6S)-oxide from B[c]Ph, it primarily generates the (7S,8R)-oxide from 6-FB[c]Ph. nih.gov This switch in stereochemical preference is a direct consequence of the fluorine substituent's presence. nih.gov

Predominant Stereochemistry of 6-FB[c]Ph Metabolites
MetabolitePredominant Absolute Configuration
3,4-dihydrodiol(R,R)
9,10-dihydrodiol(R,R)
7,8-dihydrodiol(S,S)
K-region 7,8-oxide(7S,8R)

Influence of Fluorine Substitution on Enzyme-Substrate Recognition and Catalytic Activity

The fluorine atom at C-6 significantly influences the interaction between the substrate and the P450 active site, thereby affecting catalytic activity and specificity. One major effect is the inhibition of epoxide hydrolase activity towards the K-region 7,8-oxide. nih.gov This inhibition contributes to the accumulation of the 7,8-oxide as a major metabolite. nih.gov

The reversal of stereoselectivity in the formation of the K-region oxide suggests a specific and unfavorable interaction between the fluorine atom and the hydrophobic binding pocket of the P450 isozyme. nih.gov This steric or electronic repulsion likely forces the 6-FB[c]Ph molecule to adopt a different orientation within the active site compared to B[c]Ph, leading to oxygenation on the opposite face of the molecule and the formation of the (7S,8R)-enantiomer. nih.gov While fluorine substitution at a site of metabolism can block reactions, its placement at other positions can redirect metabolic pathways, as seen with 6-FB[c]Ph. rsc.orgrsc.org

Molecular-Level Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Like many PAHs, the biological activity of 6-FB[c]Ph is linked to the ability of its metabolites to form covalent adducts with biological macromolecules such as DNA. nih.gov The formation of reactive diol epoxides is a key pathway leading to DNA damage. nih.govnih.gov For B[c]Ph, the diol epoxides are known to be among the most carcinogenic PAH metabolites. nih.gov The increased formation of benzo-ring dihydrodiols (precursors to diol epoxides) in the metabolism of 6-FB[c]Ph suggests a potential for enhanced DNA binding and tumorigenicity compared to the parent compound. nih.govnih.gov Studies with the related compound 1,4-difluorobenzo[c]phenanthrene (1,4-DFBcPh) have shown that its diol epoxide metabolites are indeed the DNA-damaging species. nih.gov

The introduction of a fluorine atom can induce significant conformational changes in PAH metabolites and their subsequent DNA adducts. nih.govnih.gov Research on 1,4-DFBcPh, which has a fluorine atom in the same fjord region as 6-FB[c]Ph, provides insight into these structural alterations. X-ray crystallographic analysis shows that the introduction of fluorine increases the molecular distortion, or non-planarity, of the aromatic system by about 6-7 degrees. nih.gov

This increased distortion has a direct impact on the conformation of the metabolites. For example, in the diol epoxide of B[c]Ph, the hydroxyl groups of the diol have a quasi-diequatorial orientation. nih.gov In contrast, in the diol epoxide of 1,4-DFBcPh, the hydroxyl groups are forced into a diaxial arrangement. nih.gov This conformational shift is attributed to steric strain caused by the fjord-region fluorine atom. nih.gov Such stereochemical and conformational differences in the ultimate reactive metabolites can profoundly affect the structure and biological consequences of the DNA adducts they form. nih.gov

Analytical Methodologies for Detection and Characterization of Biotransformation Products

A variety of analytical techniques are employed to detect, identify, and quantify the metabolites of 6-FB[c]Ph and their DNA adducts.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or fluorescence detectors, is a primary tool for separating and quantifying PAH metabolites from complex biological mixtures. nih.gov Reversed-phase HPLC is particularly effective for resolving different dihydrodiols, oxides, and phenols formed during biotransformation. nih.govscience.gov

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides high sensitivity and structural information, making it suitable for identifying and quantifying trace levels of PAH metabolites in various biological matrices, including tissues, milk, and urine. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR is crucial for the structural elucidation of synthesized and isolated metabolites. It is used to determine the relative and absolute stereochemistry of dihydrodiols and their diol epoxide derivatives. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the absolute configuration of chiral metabolites, such as the K-region oxides, by comparing their spectra to those of standards with known stereochemistry. nih.gov

³²P-Postlabeling: This highly sensitive assay is used to detect and quantify DNA adducts. It allows for the detection of very low levels of DNA damage (e.g., 1 adduct in 10⁸ nucleotides) in cells or tissues exposed to the parent compound or its metabolites. lbl.gov

These methods are essential for characterizing the complex pathways of 6-FB[c]Ph metabolism and understanding its molecular interactions with cellular components.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of regiospecifically fluorinated polycyclic aromatic hydrocarbons (PAHs) like 6-Fluorobenzo[c]phenanthrene presents unique challenges. Current research points towards multi-step processes that offer precise control over the fluorine atom's placement.

One prominent modular approach involves the Julia-Kocienski olefination to create 1,2-diarylfluoroethenes, which are then converted to the final product through oxidative photocyclization. nih.gov This method has been successfully used to synthesize both 5- and this compound. nih.gov Another established method involves the bromofluorination of a precursor molecule, β-naphthylstyrene. This is followed by a selective dehydrobromination and a final photocyclization step to yield this compound. sci-hub.se

Synthetic Route Key Steps Advantages Reference
Julia-Kocienski Olefination & Photocyclization 1. Julia-Kocienski olefination to form 1,2-diarylfluoroethenes.2. Oxidative photocyclization.Modular, allows for synthesis of various isomers. nih.gov
Bromofluorination & Photocyclization 1. Bromofluorination of β-naphthylstyrene.2. Selective dehydrobromination.3. Photocyclization.Provides an alternative route with high selectivity. sci-hub.se

Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structural and electronic properties of this compound relies on a suite of advanced analytical techniques. These methods are crucial for confirming the identity, purity, and molecular conformation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR spectroscopy is used to determine the proton environment in the molecule. nih.gov

¹³C NMR provides information about the carbon skeleton. nih.gov

¹⁹F NMR is particularly important for confirming the position and electronic environment of the fluorine substituent. nih.govsci-hub.se

2D NMR techniques are employed for unambiguous assignment of proton and carbon signals. nih.gov

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. sci-hub.se High-Performance Liquid Chromatography (HPLC) is utilized for purification and analysis. sci-hub.se

Analytical Technique Purpose Information Obtained
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Structural ElucidationConnectivity of atoms, chemical environment of nuclei, confirmation of fluorine position. nih.govsci-hub.sespectrabase.com
Mass Spectrometry (MS, GC-MS) Molecular Weight DeterminationMolecular formula confirmation, fragmentation analysis. sci-hub.senih.gov
High-Performance Liquid Chromatography (HPLC) Purification and Purity AnalysisSeparation of isomers and impurities, quantification. sci-hub.se
X-ray Crystallography 3D Structure DeterminationPrecise molecular geometry, bond lengths, and angles; effects of fluorine on molecular shape. nih.gov

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Predictive modeling and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of complex molecules like this compound. These methods can guide synthetic efforts and biological testing by forecasting a compound's properties and activities before it is even synthesized.

For structure-property relationships, computational models can estimate the effects of fluorination on the molecule's geometry and electronic properties. For instance, studies on the related 1,4-difluorobenzo[c]phenanthrene have used computational analysis to show that the introduction of fluorine atoms increases molecular distortion. nih.gov Techniques like nucleus-independent chemical shift (NICS) calculations can be used to assess the aromaticity of different rings within the PAH system. nih.gov

In the realm of structure-activity relationships (SAR), Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activities of PAHs, such as mutagenicity. qsardb.org By correlating structural features with observed biological effects, these models can help in identifying which derivatives of benzo[c]phenanthrene (B127203) might have interesting biological profiles. For this compound, such models could be used to predict its metabolic fate and potential biological impact, building on experimental studies of its oxidative metabolism by cytochrome P-450 enzymes. nih.gov

Exploration of Emerging Niche Applications in Materials and Biological Sciences

While research on this compound is still foundational, its structural characteristics suggest potential for exploration in several niche applications.

Materials Science: Phenanthrene-based compounds are of interest in the field of organic electronics. google.com Conjugated macrocycles containing phenanthrene (B1679779) have been investigated as p-type organic semiconductors for use in thin-film transistors. rsc.org The introduction of a fluorine atom into the benzo[c]phenanthrene core can modulate its electronic properties, such as the HOMO/LUMO energy levels, which could be beneficial for applications in organic light-emitting devices (OLEDs) or organic photovoltaics. researchgate.net Future research could focus on synthesizing and characterizing this compound-containing polymers or small molecules for these electronic applications.

Biological Sciences: The parent compound, benzo[c]phenanthrene, is a known carcinogen, and research into its fluorinated analogues often aims to understand the mechanisms of carcinogenesis. nih.govnih.gov Studies on the oxidative metabolism of this compound have shown that the fluorine substituent blocks oxidation at one site while increasing the formation of other putative carcinogenic metabolites. nih.gov This makes it a valuable tool for probing enzyme mechanisms and structure-activity relationships in chemical carcinogenesis. Furthermore, various substituted benzo[c]phenanthrene and phenanthridine (B189435) derivatives have been synthesized and evaluated for cytotoxic activity against tumor cell lines, with some showing noteworthy antitumor activity. nih.gov This suggests a potential, albeit underexplored, avenue for medicinal chemists to use this compound as a scaffold for developing new therapeutic agents. nih.gov

Q & A

Q. What are the key synthetic routes for 6-Fluorobenzo[c]phenanthrene?

The primary synthesis involves photocyclization of substituted 1-naphthyl-2-phenylethylenes. For example, precursors like 2-aminonaphthalene-3-carboxylic acid are converted via Horner-Wittig reactions with aldehydes (e.g., o-iodobenzaldehyde) to form intermediates, followed by UV irradiation (253 nm) in cyclohexane under nitrogen. Yields exceeding 90% are achievable with iodine as a catalyst .

Q. How does fluorine substitution affect the molecular structure of benzo[c]phenanthrene?

Fluorination at the 6-position introduces electron-withdrawing effects, altering aromatic π-electron distribution. Computational studies (e.g., FMO analysis) suggest increased dipole moments and reduced symmetry compared to non-fluorinated analogs, impacting reactivity and stability .

Q. What analytical techniques are used to detect and quantify this compound?

  • GC-MS : Separation on non-polar columns (e.g., DB-5) with Kovats retention indices for identification .
  • 3D Fluorescence Spectroscopy : Excitation/emission maxima at 255/273 nm, with a linear detection range of 5.0–250.0 ng/mL and a LOD of 3.88 ng/mL .
  • UV-Vis : Characteristic absorption bands at 253 nm and 280 nm in cyclohexane .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the photocyclization yield of this compound?

Using a Box-Behnken design (BBD), variables like UV intensity, precursor concentration, and reaction time are modeled. For instance, iodine concentration (0–5 mol%) and irradiation duration (4–8 hours) are optimized via ANOVA to maximize yield (82–91%) while minimizing side products .

Q. What are the challenges in achieving regioselective fluorination during benzo[c]phenanthrene synthesis?

Competing pathways (e.g., 5- vs. 6-fluorination) arise due to steric and electronic effects. Regioselectivity is controlled by precursor design, such as using brominated intermediates (e.g., 1-fluoro-3-bromonaphthalene) to direct cyclization. Low yields (<20%) in multi-step syntheses highlight the need for improved catalysts .

Q. How do environmental factors influence the microbial degradation pathways of fluorinated PAHs like this compound?

  • pH/Temperature : Optimal degradation by Sphingobium spp. occurs at pH 7.0–8.0 and 30°C, with fluoride release monitored via ion chromatography .
  • Co-Metabolism : Salicylate or glucose (1–2 g/L) enhances degradation rates by 40–60% via enzyme induction (e.g., dioxygenases) .
  • Surfactants : Tween 80 (0.1–0.5%) increases bioavailability in soil, reducing adsorption to organic matter .

Q. What role does fluorine play in altering the electronic properties and hyperpolarizability of benzo[c]phenanthrene derivatives?

Fluorine increases electron affinity, shifting HOMO-LUMO gaps by 0.3–0.5 eV. Hyper-Rayleigh scattering studies show 2–3× higher second-order nonlinear optical (NLO) responses compared to non-fluorinated analogs, attributed to conjugation modulation and torsional strain between fused rings .

Q. How do soil organic matter (SOM) and dissolved organic carbon (DOC) affect the adsorption dynamics of this compound in contaminated environments?

  • SOM : High SOM (≥5%) reduces adsorption capacity (Kd = 120–150 L/kg) due to competitive binding with hydrophobic sites .
  • DOC : Root exudates (e.g., oxalic acid at 10–50 mg/L) increase DOC, lowering Koc by 30–50% and enhancing mobility .
  • Ionic Strength : Salinity >1% NaCl decreases bioavailability by promoting aggregation of PAH-DOC complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.